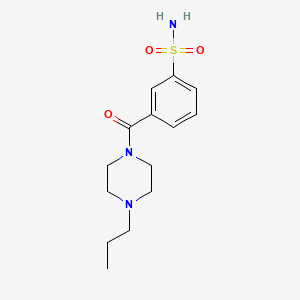

![molecular formula C10H16N4O2 B7571324 N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)

N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide, also known as TPOXX or tecovirimat, is a small molecule antiviral drug that was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. Smallpox is a highly contagious viral disease caused by the variola virus, which has been eradicated globally since 1980, except for a few samples that are kept in laboratories for research purposes. TPOXX is the first drug to be approved specifically for the treatment of smallpox.

Mécanisme D'action

N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide inhibits the activity of the viral protein F13, which is required for the assembly and release of mature virions from infected cells. By blocking this process, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide prevents the spread of the virus to other cells and tissues, and reduces the overall viral load in the host.

Biochemical and Physiological Effects

N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has been shown to have minimal toxicity and side effects in clinical trials. It is rapidly absorbed and distributed throughout the body, and is eliminated primarily through renal excretion. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide does not affect the normal functioning of host cells or the immune system, and does not interfere with the efficacy of other vaccines or medications.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has several advantages for use in laboratory experiments, including its high potency, specificity, and low toxicity. It can be easily synthesized and purified, and is stable under a wide range of conditions. However, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide is only effective against the variola virus, and cannot be used to treat other viral infections. It also requires careful handling and storage, as it is classified as a Select Agent by the US Department of Health and Human Services.

Orientations Futures

There are several potential future directions for the use of N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide in scientific research. One area of focus is the development of new antiviral drugs that target other viral diseases, such as Ebola, Zika, and influenza. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide could serve as a model for the design and optimization of these drugs, which could have significant clinical and public health implications. Another area of interest is the study of the molecular mechanisms underlying the antiviral activity of N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide, which could provide insights into the fundamental processes of viral replication and assembly. Finally, N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide could be used as a tool for the development of new diagnostic assays and vaccine candidates for smallpox and other viral diseases.

Méthodes De Synthèse

N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide is synthesized by a multi-step process that involves the reaction of 2,3-epoxy-1-propanol with 1,2,4-triazole-3-carboxylic acid to form N-(2-hydroxypropyl)-1,2,4-triazole-3-carboxamide, which is then converted to N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide by reacting it with oxalyl chloride and 2,2-dimethoxypropane.

Applications De Recherche Scientifique

N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of smallpox. It has been found to be effective in reducing the severity and duration of smallpox symptoms, as well as in preventing death from the disease. N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide works by inhibiting the replication of the variola virus in host cells, thereby reducing the viral load and allowing the immune system to clear the infection.

Propriétés

IUPAC Name |

N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c15-10(9-3-1-6-16-9)12-4-2-5-14-8-11-7-13-14/h7-9H,1-6H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQKNWCFDUMMBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCCCN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)

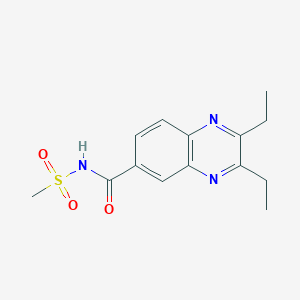

![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)

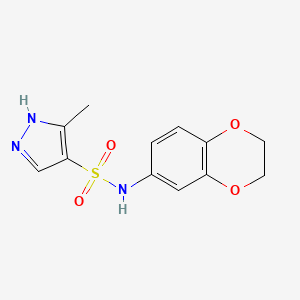

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)

![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)

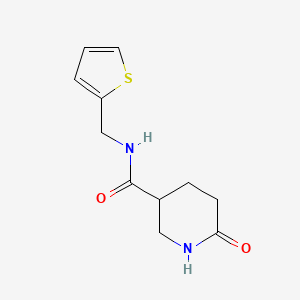

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)